molecular formula C14H18N4O2 B2497317 2-({1-[(1,3-Oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine CAS No. 2379987-43-4

2-({1-[(1,3-Oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine

Cat. No.: B2497317
CAS No.: 2379987-43-4
M. Wt: 274.324
InChI Key: RLIQQWZVIIAORC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({1-[(1,3-Oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperidine moiety linked through a methoxy group, and an oxazole ring attached to the piperidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(1,3-Oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine typically involves multi-step organic synthesis. One common approach is to start with the preparation of the oxazole ring, followed by the formation of the piperidine moiety, and finally the attachment of the pyrimidine ring through a methoxy linker. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the exact synthetic route chosen.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(1,3-Oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halides or alkyl groups.

Scientific Research Applications

2-({1-[(1,3-Oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be

Properties

IUPAC Name

4-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-4-15-14(16-5-1)20-9-12-2-6-18(7-3-12)8-13-10-19-11-17-13/h1,4-5,10-12H,2-3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIQQWZVIIAORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CC=N2)CC3=COC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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